molecular formula C13H9ClN4 B14180301 2,2'-(4-Chloro-1H-pyrazole-3,5-diyl)dipyridine CAS No. 922506-46-5

2,2'-(4-Chloro-1H-pyrazole-3,5-diyl)dipyridine

Katalognummer: B14180301
CAS-Nummer: 922506-46-5
Molekulargewicht: 256.69 g/mol
InChI-Schlüssel: MKFIPNLDPMEATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridinyl groups and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole typically involves the reaction of 2-pyridylhydrazine with 2,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydrazine attacks the chloropyridine, leading to the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of 3,5-Bis(2-pyridinyl)-1H-pyrazole.

    Substitution: Formation of 3,5-Bis(2-pyridinyl)-4-substituted-1H-pyrazoles.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Wirkmechanismus

The mechanism of action of 3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Bis(2-pyridinyl)-1H-pyrazole: Lacks the chlorine atom, which can affect its reactivity and binding properties.

    4-Chloro-3,5-diphenyl-1H-pyrazole: Substituted with phenyl groups instead of pyridinyl groups, leading to different electronic and steric properties.

Uniqueness

3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole is unique due to the presence of both pyridinyl groups and a chlorine atom on the pyrazole ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

922506-46-5

Molekularformel

C13H9ClN4

Molekulargewicht

256.69 g/mol

IUPAC-Name

2-(4-chloro-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C13H9ClN4/c14-11-12(9-5-1-3-7-15-9)17-18-13(11)10-6-2-4-8-16-10/h1-8H,(H,17,18)

InChI-Schlüssel

MKFIPNLDPMEATG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.